Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate is an organic compound characterized by its unique structure, which includes a bromine atom and a hydroxypropanoate moiety. This compound is of interest in various fields due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula for this compound is , and it has a molecular weight of approximately 289.13 g/mol .
This compound can be synthesized from commercially available precursors, specifically through the esterification of 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoic acid with methanol. The synthesis typically requires the use of acid catalysts and is performed under controlled conditions to ensure high yield and purity .
Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate belongs to the class of organic compounds known as esters. It features a phenyl ring substituted with both bromine and methoxy groups, making it a derivative of phenolic compounds. The presence of the hydroxypropanoate group contributes to its classification as a hydroxy ester .
The synthesis of Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate typically involves the following steps:
The reaction conditions are crucial for achieving optimal yields. Typical conditions include:
In industrial settings, continuous flow reactors may be employed to enhance efficiency, allowing for real-time monitoring and control of reaction parameters .
The molecular structure of Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate can be represented as follows:
COC(=O)C(C(C1=CC(=C(C=C1)Br)O)O)C
The compound features a central propanoate structure with hydroxyl and methoxy substitutions on the aromatic ring, which influences its chemical reactivity and biological interactions .
Property | Value |
---|---|
Molecular Weight | 289.13 g/mol |
IUPAC Name | Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate |
InChI Key | QVSAESFEAJGPAT-UHFFFAOYSA-N |
Density | Not specified |
Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate can undergo several chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group on the aromatic ring, which modulates its electrophilicity and nucleophilicity in various reactions .
The mechanism of action for Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate primarily revolves around its interactions with biological targets:
Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate exhibits several physical characteristics:
Key chemical properties include:
These properties influence its handling and storage requirements in laboratory settings .
Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate has several scientific applications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7